Ala-Ala-Ala

Description

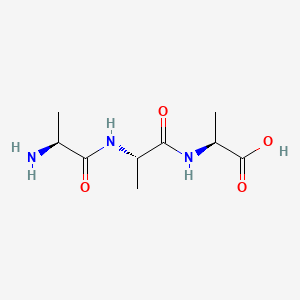

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318524 | |

| Record name | Trialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-90-8 | |

| Record name | Trialanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Ala-Ala-Ala Peptide: Structure, Function, and Experimental Protocols

This technical guide provides a comprehensive overview of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala), covering its molecular structure, known functions, and detailed experimental protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this fundamental peptide.

Molecular Structure

The this compound peptide is a simple tripeptide consisting of three L-alanine residues linked by two peptide bonds. Its chemical formula is C₉H₁₇N₃O₄, and it has a molecular weight of 231.25 g/mol .[1] The structure of the this compound peptide has been determined in both the solid state and in solution, revealing its conformational flexibility.

The crystal structure of L-alanyl-L-alanyl-L-alanine has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 651552.[1] The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the peptide's conformation in the solid state.

Table 1: Key Crystallographic Data for this compound (CCDC 651552)

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-Cα1 | 1.458 |

| Cα1-C1 | 1.521 |

| C1-O1 | 1.251 |

| C1-N2 | 1.332 |

| N2-Cα2 | 1.449 |

| Cα2-C2 | 1.520 |

| C2-O2 | 1.248 |

| C2-N3 | 1.330 |

| N3-Cα3 | 1.451 |

| Cα3-C3 | 1.523 |

| C3-O3 | 1.255 |

| C3-O4 | 1.255 |

| Bond Angles (°) | |

| N1-Cα1-C1 | 110.8 |

| Cα1-C1-N2 | 116.5 |

| C1-N2-Cα2 | 121.7 |

| N2-Cα2-C2 | 111.1 |

| Cα2-C2-N3 | 116.6 |

| C2-N3-Cα3 | 121.9 |

| N3-Cα3-C3 | 111.2 |

| Torsion Angles (°) | |

| φ (phi) 1 (C'-N-Cα-C') | -158.6 |

| ψ (psi) 1 (N-Cα-C'-N) | 152.1 |

| ω (omega) 1 (Cα-C'-N-Cα) | 178.9 |

| φ (phi) 2 (C'-N-Cα-C') | -143.9 |

| ψ (psi) 2 (N-Cα-C'-N) | 146.5 |

| ω (omega) 2 (Cα-C'-N-Cα) | -179.3 |

Note: The presented values are representative and should be consulted directly from the CCDC database for precise research purposes.

In aqueous solution, the this compound peptide exhibits significant conformational flexibility. Studies combining Fourier transform IR, polarized Raman spectroscopy, and vibrational circular dichroism (VCD) have shown that tri-alanine exists in a temperature-dependent equilibrium between an extended β-strand conformation and a polyproline II (PPII)-like structure.[2] NMR spectroscopy studies have further elucidated the conformational preferences, with the pPII conformation being a significant contributor to the conformational ensemble in aqueous solution.[2]

Molecular dynamics simulations have provided deeper insights into the conformational landscape of tri-alanine in water, identifying stable conformations such as the extended β-strand, PPII, and to a lesser extent, the α-helical conformation (αR).[3] The interplay between these conformations is crucial for understanding the peptide's interactions with its environment.

Function and Biological Relevance

The biological function of the this compound peptide is not as extensively characterized as that of larger, more complex peptides. However, it serves as a valuable model system in biophysical studies and has been identified in specific biological contexts.

Due to its simple, repeating structure, this compound is frequently used as a model peptide to study fundamental aspects of peptide and protein structure, folding, and dynamics.[4] Its conformational landscape provides a testbed for validating and refining computational models and force fields used in molecular simulations.

Alanine-rich sequences are found in various proteins and can contribute to specific structural motifs. The this compound peptide itself has been reported in the protozoan Trypanosoma brucei.[1] While its specific role in this organism is not fully elucidated, its presence suggests a metabolic or structural function.

In the context of drug development, the dipeptide Ala-Ala has been identified as a superior linker in antibody-drug conjugates (ADCs), allowing for a high drug-to-antibody ratio with low aggregation.[5] This suggests that short alanine peptides like this compound could have utility in the design of drug delivery systems.

Tripeptides are known substrates for various peptidases. While specific kinetic data for this compound with a wide range of enzymes is not extensively compiled, it is expected to be a substrate for tripeptidases. For instance, tripeptidases from Lactococcus lactis have been shown to hydrolyze various tripeptides, and the kinetic parameters are dependent on the amino acid sequence.[6] The hydrolysis of this compound by specific enzymes would be a key area for further quantitative investigation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective method for the solid-phase synthesis of peptides like this compound.[7]

Protocol for Manual Fmoc-SPPS of this compound

-

Resin Preparation:

-

Start with a Rink Amide resin (or a similar resin suitable for C-terminal amide peptides, or a Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).

-

-

Amino Acid Coupling (repeated for each alanine residue):

-

In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Unravelling the conformational dynamics of the aqueous alanine dipeptide with first-principle molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide on the Physicochemical Properties of L-alanyl-L-alanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for formulation, stability, and biological activity studies. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physicochemical Properties

L-alanyl-L-alanyl-L-alanine is a tripeptide composed of three L-alanine residues linked by peptide bonds. Its structure and fundamental properties are foundational to its behavior in chemical and biological systems.

Molecular Structure and Identity

The fundamental identity of L-alanyl-L-alanyl-L-alanine is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O₄ | PubChem |

| Molecular Weight | 231.25 g/mol | PubChem[1] |

| Appearance | White solid | Baishixing[2] |

| CAS Number | 5874-90-8 | PubChem[1] |

Acid-Base Properties

The acid-base properties of L-alanyl-L-alanyl-L-alanine, specifically its pKa values and isoelectric point (pI), are critical for understanding its charge state at different pH levels, which influences its solubility, stability, and biological interactions. Experimental data from titration studies provide the following values:

| Property | Experimental Value | Source |

| pKa₁ (Carboxyl Group) | 3.39 | Brainly.com[3], Filo[4] |

| pKa₂ (Amino Group) | 8.03 | Brainly.com[3], Filo[4] |

The isoelectric point (pI), the pH at which the net charge of the molecule is zero, can be calculated from the pKa values of the terminal carboxyl and amino groups. For a simple peptide like this compound with no ionizable side chains, the pI is the average of pKa₁ and pKa₂.

Calculated Isoelectric Point (pI): pI = (pKa₁ + pKa₂) / 2 pI = (3.39 + 8.03) / 2 = 5.71

Solubility

| Solvent | Solubility Description | Concentration | Source |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble | 1-10 mg/ml | Cayman Chemical |

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent. For neutral peptides like tri-alanine, which has a high proportion of hydrophobic residues, solubility in aqueous solutions can be limited. The use of organic co-solvents or adjusting the pH away from the isoelectric point can enhance solubility.

Thermal Properties

Information regarding the experimental melting point of L-alanyl-L-alanyl-L-alanine is not consistently reported in the scientific literature. Peptides, particularly smaller ones, may decompose upon heating rather than exhibiting a sharp melting point. For comparison, the dipeptide L-alanyl-L-alanine has a reported melting point of 280-285 °C.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are outlines of standard experimental protocols applicable to tripeptides like L-alanyl-L-alanyl-L-alanine.

Determination of pKa and Isoelectric Point by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values and isoelectric point of ionizable molecules like peptides.[7][8][9]

Methodology:

-

Sample Preparation: A known mass (e.g., 2-3 mg) of the peptide is dissolved in a specific volume of deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl) to create a solution of known concentration (e.g., 0.01 M).

-

Initial pH Adjustment: The initial pH of the peptide solution is adjusted to a low value (e.g., pH 1.5-2.0) by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the N-terminal amino group and the C-terminal carboxyl group are fully protonated.

-

Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) of a known concentration. The titrant is added in small, precise increments.

-

Data Acquisition: After each addition of the titrant, the pH of the solution is measured using a calibrated pH meter and electrode. The volume of titrant added and the corresponding pH are recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve (i.e., at 0.5 and 1.5 equivalents of added base).

-

Isoelectric Point Calculation: The isoelectric point (pI) is calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.

Determination of Aqueous Solubility

The shake-flask method is a common and straightforward technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid peptide is added to a known volume of the solvent (e.g., ultrapure water) in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant is carefully removed. The concentration of the dissolved peptide in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay (e.g., ninhydrin assay).

-

Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mol/L).

Biological Context and Signaling

While specific signaling pathways directly initiated by L-alanyl-L-alanyl-L-alanine are not well-documented, the biological activity of its constituent amino acid, L-alanine, is well-established. L-alanine plays a significant role in cellular metabolism and energy production. It is a key component of the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver.

Recent studies have also implicated L-alanine in cellular signaling, particularly in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

The potential biological activities of the tripeptide itself are an area for further investigation. It is plausible that this compound could be a substrate for peptidases or peptide transporters, thereby influencing intracellular amino acid pools and related metabolic pathways.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of L-alanyl-L-alanyl-L-alanine. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this tripeptide. Further experimental investigation is warranted to fully characterize its melting point, aqueous solubility, and specific biological functions.

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Peptides for Cell Culture | Baishixing [aminoacids-en.com]

- 3. brainly.com [brainly.com]

- 4. Comparing the \mathbf{p} K_{\mathbf{a}} Values of Alanine and Polyalanine.. [askfilo.com]

- 5. N-L-alanyl-L-alanine [chembk.com]

- 6. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

biological role of tri-alanine peptides

An In-depth Technical Guide on the Biological Role of Tri-alanine Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tri-alanine peptide (Ala-Ala-Ala), a simple yet significant biomolecule, serves as a valuable model for studying fundamental biological processes. While not an active signaling molecule in its own right, its biological importance is primarily centered on its role as a substrate for transport systems and as a structural component in larger polypeptides. This guide provides a comprehensive overview of the biological functions of tri-alanine, with a focus on its transport kinetics, structural propensities, and its utility as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate further investigation by researchers in biochemistry, pharmacology, and drug development.

Introduction

Tri-alanine is a tripeptide composed of three L-alanine residues linked by peptide bonds[1]. As a metabolite, it has been identified in organisms such as Trypanosoma brucei[1]. Its primary biological significance stems from its interaction with cellular transport machinery and its contribution to the structure of proteins. Alanine-rich sequences, including tri-alanine motifs, are known to influence protein conformation and participate in protein-protein interactions[2][3][4]. This document synthesizes the current understanding of tri-alanine's biological roles, presents relevant quantitative data, and provides detailed methodologies for its study.

Biological Roles of Tri-alanine

Substrate for Peptide Transporters

A primary biological role of tri-alanine is its function as a substrate for proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2 in mammals and their bacterial homologues like PepT St[5]. These transporters are crucial for the absorption of di- and tripeptides from dietary proteins in the intestine and for peptide reabsorption in the kidneys[5].

Tri-alanine is recognized with notable efficiency by these transporters. For the bacterial transporter PepT St, tri-alanine was the most effectively transported tripeptide tested, exhibiting an inhibitory concentration (IC50) for di-alanine transport that is comparable to that of dipeptides[5]. This suggests a high affinity for the transporter's binding pocket. Structural studies indicate that tri-peptides like tri-alanine may bind in a more vertical orientation within the transporter's cavity compared to dipeptides[5].

Structural Motif in Peptides and Proteins

Alanine residues have a high propensity to form α-helical structures and are also found in other conformations like polyproline II (PPII) helices and β-strands[6]. Tri-alanine itself is often used as a model peptide in computational and spectroscopic studies to investigate these conformational preferences[6].

-

α-Helix Stabilization: Alanine is known to be a helix-stabilizing residue[6]. Alanine-rich sequences can promote the formation and stability of α-helices in proteins.

-

Polyproline II (PPII) Helix: Studies combining molecular dynamics simulations and NMR spectroscopy have shown that tri-alanine in solution predominantly samples a polyproline II (PPII) helix-like structure (approximately 90%) with a smaller fraction in an extended β-strand conformation[6].

-

Protein-Protein Interactions: Alanine-rich regions can serve as interaction domains. For example, the alanine-rich region of the cell surface protein antigen PAc in Streptococcus mutans is involved in adhesion to tooth surfaces by interacting with salivary proteins[4]. In transcription factors, poly-alanine tracts are also implicated in protein-protein and protein-DNA interactions[2].

Role as a Metabolite

Tri-alanine is classified as a metabolite and has been detected in the protozoan parasite Trypanosoma brucei[1]. Upon transport into the cell, tri-alanine can be hydrolyzed by intracellular peptidases into its constituent alanine amino acids. These can then enter the cellular amino acid pool and be utilized for protein synthesis or other metabolic pathways.

Quantitative Data

The following table summarizes the available quantitative data regarding the interaction of tri-alanine with peptide transporters.

| Parameter | Transporter | Value | Method | Reference |

| IC50 | PepT St | Comparable to dipeptides (5-400 µM) | Competition Assay | [5] |

Note: The precise IC50 value for tri-alanine was presented in a supplementary figure of the cited reference and is comparable to the range observed for various dipeptides.

Visualizations

Peptide Transport Workflow

The following diagram illustrates the general workflow for a cellular peptide transport assay using a Caco-2 cell monolayer, a common in vitro model for intestinal absorption.

Caption: Workflow for assessing tri-alanine transport across a Caco-2 cell monolayer.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key steps in one cycle of Fmoc-based solid-phase peptide synthesis, the standard method for producing tri-alanine and other peptides.

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols

Synthesis and Purification of Tri-alanine

Objective: To chemically synthesize and purify the tri-alanine peptide.

Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS) [7][8][9][10]

-

Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide or a Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-L-Alanine-OH to the resin using a coupling agent like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine by treating with 20% piperidine in DMF for 20 minutes.

-

Wash: Thoroughly wash the resin with DMF followed by Dichloromethane (DCM) to remove excess reagents.

-

Second Amino Acid Coupling: Couple the second Fmoc-L-Alanine-OH as described in step 2.

-

Repeat Cycle: Repeat the deprotection, wash, and coupling steps for the third alanine residue.

-

Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether. Dry the crude peptide under vacuum and then lyophilize.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification [11][12][13][14]

-

Column: Use a C18 stationary phase column suitable for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified tri-alanine peptide as a white powder.

Cellular Transport Assay

Objective: To quantify the transport of tri-alanine across an intestinal epithelial cell monolayer.

Methodology: Caco-2 Cell Transwell Assay [15][16][17][18][19]

-

Cell Culture: Seed human colorectal adenocarcinoma (Caco-2) cells on a semipermeable filter support (e.g., Transwell inserts) at a density of 1 x 10^5 cells/well.

-

Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with TEER values >250 Ω·cm², indicating good junctional integrity.

-

Transport Experiment:

-

Wash the cell monolayer twice with a transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

-

Add the tri-alanine solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

-

-

Quantification: Analyze the concentration of tri-alanine in the collected basolateral samples using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

-

Conformational Analysis

Objective: To determine the secondary structure preferences of tri-alanine in solution.

Methodology: Circular Dichroism (CD) Spectroscopy [20][21][22][23][24]

-

Sample Preparation: Dissolve the purified, lyophilized tri-alanine peptide in the desired solvent (e.g., water, phosphate buffer, or structure-inducing solvents like trifluoroethanol (TFE)) to a known concentration (e.g., 0.1 mg/mL).

-

Spectrometer Setup: Use a CD spectropolarimeter. Set the wavelength range, typically from 190 to 260 nm for peptide secondary structure analysis.

-

Measurement: Place the sample in a quartz cuvette with a suitable path length (e.g., 1 mm). Record the CD spectrum at a controlled temperature (e.g., 20°C).

-

Data Processing: Subtract the spectrum of the solvent (blank) from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).

-

Spectral Interpretation:

-

α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random Coil/PPII: A strong negative band near 198 nm. The PPII conformation shows a weak positive band around 220 nm and a strong negative band around 206 nm.

-

-

Deconvolution: Use secondary structure deconvolution software to estimate the percentage of each structural element in the peptide.

Conclusion

Tri-alanine, while structurally simple, plays fundamental roles as a transport substrate and a structural element in proteins. Its high affinity for peptide transporters makes it a key molecule for studying nutrient absorption and a reference compound for evaluating the transport of peptide-based drugs. Furthermore, its conformational propensities provide valuable insights into the principles of protein folding and stability. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the multifaceted biological roles of tri-alanine and other short peptides.

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interactions of alanine-rich and proline-rich regions of cell surface protein antigen c in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biomatik.com [biomatik.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. scielo.br [scielo.br]

- 11. bachem.com [bachem.com]

- 12. protocols.io [protocols.io]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hplc.eu [hplc.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer [mdpi.com]

- 17. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]

- 20. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ala-Ala-Ala Peptide Sequence for Researchers and Drug Development Professionals

Core Summary

The tripeptide L-alanyl-L-alanyl-L-alanine, commonly referred to as Ala-Ala-Ala or AAA, is a sequence of three L-alanine amino acids joined by peptide bonds. While it exists as a metabolite, its primary significance in the realm of drug development lies in its application as a specialized, enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the this compound peptide's biochemical properties, its role in targeted drug delivery, and detailed experimental protocols relevant to its synthesis and analysis.

Biochemical and Physicochemical Properties

The this compound peptide is a simple, nonpolar tripeptide. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H17N3O4 | [1] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | [1] |

| Appearance | White solid/powder | [2] |

| Polarity | Nonpolar | |

| Theoretical pI | 7 | [3] |

| Storage Temperature | -20°C | [2] |

Role in Drug Development: A Cleavable Linker in Antibody-Drug Conjugates

The primary application of the this compound peptide in drug development is as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody to the payload, is a critical component of the ADC's design, influencing its stability, efficacy, and safety profile.

Peptide linkers, such as those containing the this compound sequence, are designed to be stable in systemic circulation but are cleaved by specific proteases that are highly active within the tumor microenvironment or inside cancer cells, particularly within lysosomes. This targeted cleavage ensures the conditional release of the cytotoxic agent at the desired site of action, minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing an this compound cleavable linker is a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload. This pathway is depicted in the diagram below.

References

The Tripeptide Ala-Ala-Ala: A Technical Guide to its Core Characteristics and Emerging Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide L-alanyl-L-alanyl-L-alanine, commonly referred to as Ala-Ala-Ala or trialanine, is a simple oligopeptide with a growing profile of significance in biochemical and therapeutic research. While not a primary signaling molecule in the classical sense, its structural properties and susceptibility to enzymatic cleavage have positioned it as a valuable component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization and presents its most prominent role to date as a cleavable linker in antibody-drug conjugates.

Discovery and Initial Characterization

The precise historical account of the first synthesis of L-alanyl-L-alanyl-L-alanine is not prominently documented, likely due to its straightforward composition. The fundamental principles of peptide synthesis, which would enable the creation of such a simple tripeptide, were established in the early 20th century. Modern chemical and physical characterization has been thoroughly conducted, with extensive data available in public databases such as PubChem.[1] Spectroscopic and crystallographic studies have provided detailed insights into its molecular structure and conformational dynamics.

A notable structural characteristic of an acetylated and amidated form of the tripeptide, Ac-Ala-Ala-Ala-NH2, is its ability to fold into a stable β-turn structure in aqueous solution.[2] Further research has shown that in solution, unblocked trialanine predominantly adopts a polyproline II (pPII) conformation, a finding that has implications for understanding the structure of unfolded proteins.[3][4]

Physicochemical and Spectroscopic Data

Quantitative data for L-alanyl-L-alanyl-L-alanine has been compiled from various sources, providing a clear profile of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C9H17N3O4 | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | [1] |

| CAS Number | 5874-90-8 | [1] |

| Appearance | White solid | [5] |

| Melting Point | 280-285 °C | |

| Boiling Point | 566.5 °C at 760 mmHg | [5] |

| Density | 1.227 g/cm³ | [5] |

| XLogP3 | -4.7 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic Data:

| Technique | Key Observations | Source |

| Mass Spectrometry | Precursor m/z: 232.1292 [M+H]+, with major fragments at 214.3, 143.1, and 115.2. | [1] |

| ¹³C NMR | Studies on L-alanine peptides, including alanyl-alanyl-alanine, have been conducted to assign chemical shifts and study segmental motion in aqueous solution. | [6] |

| FTIR | KBr wafer technique has been used to obtain the infrared spectrum. | [1] |

Experimental Protocols

Synthesis of L-alanyl-L-alanyl-L-alanine via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

2-Chlorotrityl chloride (CTC) resin

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) 4-Methylpiperidine in DMF

-

N-Methyl-2-pyrrolidone (NMP)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Peptide synthesis vessel

-

Shaker/mixer

-

HPLC system for purification

-

Mass spectrometer for verification

Protocol:

-

Resin Swelling: Swell the CTC resin in DMF for 30 minutes in the synthesis vessel.[7]

-

First Amino Acid Loading:

-

Drain the DMF.

-

Add a solution of Fmoc-Ala-OH (4 eq) and DIPEA (5 eq) in DMF.

-

Mix for 1-2 hours.

-

Drain and wash the resin with DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% 4-methylpiperidine in DMF to the resin.

-

Mix for 15-20 minutes.

-

Drain and repeat the deprotection step.

-

Wash the resin with DMF (3x) and NMP (2x).

-

-

Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines, indicating complete Fmoc removal.[7]

-

Peptide Coupling (Second Alanine):

-

In a separate vial, pre-activate Fmoc-Ala-OH (4 eq) with HBTU (3.9 eq) and DIPEA (6 eq) in NMP for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Mix for 1-2 hours.

-

Drain and wash the resin with NMP (2x) and DMF (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 3-5 for the third alanine residue.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 3).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Add the TFA cleavage cocktail to the resin.

-

Mix for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Purification:

-

Precipitate the peptide from the cleavage solution using cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase HPLC.

-

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Characterization by Mass Spectrometry

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable method for the analysis of this compound.

Sample Preparation: Dissolve the purified peptide in a water/acetonitrile solution with 0.1% formic acid.

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 232.13.[1] Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.

Biological Significance and Applications

While this compound is not known to be a primary signaling molecule, its presence has been detected in human blood, although it is not considered a naturally occurring metabolite, suggesting exposure from external sources.[8] It has also been identified as a metabolite in the protozoan parasite Trypanosoma brucei.[1]

The most significant application of the trialanine motif to date is in the field of oncology, specifically in the design of antibody-drug conjugates (ADCs).

Role as a Cleavable Linker in Antibody-Drug Conjugates

A "trialanine, cleavable peptide linker" has been utilized in the development of an ADC targeting the epithelial cell adhesion molecule (EpCAM).[9] In this context, the tripeptide serves as a substrate for proteases that are abundant in the tumor microenvironment.

Mechanism of Action:

-

The ADC, consisting of an EpCAM-targeting antibody, the trialanine linker, and a cytotoxic payload, circulates in the bloodstream.

-

The antibody component of the ADC binds to EpCAM on the surface of tumor cells.

-

Upon internalization of the ADC into the tumor cell, lysosomal proteases cleave the trialanine linker.

-

This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

The use of a peptide linker like trialanine allows for targeted drug release, minimizing systemic toxicity and enhancing the therapeutic window of the ADC.

Use in Cell Culture

This compound is also used as a component in cell culture media.[5] In this application, it serves as a stable source of L-alanine, which is an important amino acid for protein synthesis and cellular metabolism. Peptides are often more stable in solution than free amino acids and can be taken up by cells through various transport mechanisms.

Logical Workflow and Relationships

The following diagram illustrates the workflow from the synthesis of this compound to its application as a cleavable linker.

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Folding of an this compound tripeptide into a beta-turn via hydrophobic encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pH-Independence of trialanine and the effects of termini blocking in short peptides: a combined vibrational, NMR, UVCD, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Peptides for Cell Culture | Baishixing [aminoacids-en.com]

- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 8. Human Metabolome Database: Showing metabocard for L-Alanyl-L-alanyl-L-alanine (HMDB0248092) [hmdb.ca]

- 9. investing.com [investing.com]

The Uncharacterized Tripeptide: A Technical Guide to Ala-Ala-Ala in Biological Systems

Executive Summary: This technical guide addresses the current state of scientific knowledge regarding the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). It is crucial to note that, despite being cataloged as a metabolite, this compound does not have a well-characterized, specific biological function or signaling role in the existing scientific literature. Its primary significance appears to be as a constituent of larger proteins and as a product of proteolysis. This document synthesizes the available information on its chemical properties, provides a broader context through the well-understood metabolism of its monomer L-alanine and the function of alanine-rich protein sequences, and outlines the standard methodologies that would be required for its future study.

Physicochemical Properties

This compound is a tripeptide composed of three L-alanine amino acid residues joined by peptide bonds.[1] As a small, non-polar peptide, it is soluble in water.

| Property | Value | Source |

| PubChem CID | 5478845 | [1] |

| Molecular Formula | C₉H₁₇N₃O₄ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | [1] |

| Synonyms | Tri-L-alanine, L-alanyl-L-alanyl-L-alanine | [1] |

Synthesis and Degradation of this compound

There are no specific, dedicated enzymatic pathways documented for the synthesis or degradation of the free tripeptide this compound. It is most plausibly generated as an intermediate during the natural turnover of proteins within the cell.

-

Formation (Anabolism): As a sequence of three alanine residues, it is encoded by GCx codons (GCU, GCC, GCA, GCG) and synthesized as part of a larger polypeptide chain on the ribosome during protein translation.

-

Degradation (Catabolism): Free this compound is likely a product of proteolysis, where proteasomes or peptidases break down larger proteins into smaller peptides. Once formed, it would be further degraded into individual L-alanine molecules by various dipeptidyl and tripeptidyl peptidases.

Biochemical Context: The L-Alanine Monomer Pathway

While the pathway for the tripeptide is not defined, the metabolism of its constituent monomer, L-alanine, is fundamental to cellular metabolism. L-alanine is a non-essential amino acid synthesized from pyruvate. The primary reaction is a reversible transamination catalyzed by Alanine Aminotransferase (ALT) .[2][3] This reaction is central to the Glucose-Alanine Cycle , which facilitates the transport of nitrogen from muscle to the liver.[3][4]

In muscle, amino groups from amino acid breakdown are transferred to pyruvate to form alanine.[3][4] Alanine is then transported to the liver, where it is converted back to pyruvate for use in gluconeogenesis, and the amino group is processed into urea for excretion.[3][4]

Biological Role and Significance

A specific signaling or metabolic function for the free tripeptide this compound has not been identified. Its notation in databases as a metabolite likely stems from its detection in broad metabolomic screens.

-

Metabolite Databases: this compound is listed in databases like PubChem and ChEBI, with a note that it has been reported in the parasite Trypanosoma brucei.[1] However, the functional context of this finding is not detailed in primary research literature.

-

Commercial Availability: The peptide is sold commercially for in vitro research, where it may be used as a substrate for peptidase assays, as a component in cell culture media, or in biophysical studies.[5]

-

Context of Alanine-Rich Sequences: While the free tripeptide is uncharacterized, sequences rich in alanine are functionally significant within proteins.

-

Structural Role: Alanine has a high propensity to form α-helices, and poly-alanine tracts are known to be helix-stabilizing elements in protein structures.[6][7]

-

Translational Regulation: N-terminal alanine-rich (NTAR) sequences have been identified as elements that promote precise start codon selection and enhance the efficiency of translation for hundreds of proteins, including key signaling molecules like ERK1/2.[8]

-

Quantitative Data

There is no published data on the endogenous concentrations of this compound in any biological system, tissue, or fluid. This is a critical knowledge gap for understanding any potential physiological relevance.

| Biological Sample | Reported Concentration Range | Method of Quantification |

| Human Plasma/Serum | Not Reported | N/A |

| Human Cerebrospinal Fluid (CSF) | Not Reported | N/A |

| Human Urine | Not Reported | N/A |

| Animal Tissues (e.g., brain, liver, muscle) | Not Reported | N/A |

| Cell Culture Supernatant | Not Reported | N/A |

Experimental Protocol: Quantification of a Tripeptide via LC-MS/MS

To determine the concentration of this compound in a biological sample such as plasma, a targeted quantitative method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard. A generalized protocol is provided below.

Objective: To accurately quantify the concentration of endogenous this compound in human plasma.

1. Sample Preparation (Protein Precipitation & Extraction):

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₉,¹⁵N₃). The internal standard is critical for correcting for matrix effects and extraction losses.

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new microcentrifuge tube.

- Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

2. LC Separation:

- LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

- Column: A reversed-phase C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A shallow gradient optimized to retain and elute the polar tripeptide. For example:

- 0-1 min: 2% B

- 1-5 min: 2% to 30% B

- 5-5.5 min: 30% to 95% B

- 5.5-6.5 min: Hold at 95% B

- 6.5-7 min: 95% to 2% B

- 7-10 min: Re-equilibrate at 2% B

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. MS/MS Detection:

- Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of this compound.

- Precursor Ion (Q1): [M+H]⁺ = 232.1 m/z

- Product Ions (Q3): At least two stable fragment ions would be selected for quantification and qualification (e.g., fragmentation of peptide bonds).

- Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize signal intensity for the selected MRM transitions.

4. Quantification:

- Generate a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of a certified this compound standard.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration.

- Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes

Sample [label="Biological Sample\n(e.g., Plasma)"];

Spike [label="Spike with\nInternal Standard"];

Precipitate [label="Protein Precipitation\n(Acetonitrile)"];

Centrifuge [label="Centrifugation"];

Extract [label="Supernatant\nExtraction"];

Dry [label="Dry Down"];

Reconstitute [label="Reconstitute in\nMobile Phase"];

Inject [label="UHPLC Injection"];

Separate [label="C18 Column\nSeparation"];

Ionize [label="Electrospray\nIonization (ESI+)"];

Detect [label="Triple Quadrupole MS\n(MRM Mode)"];

Quantify [label="Data Analysis:\nPeak Integration &\nQuantification vs.\nCalibration Curve", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Sample -> Spike;

Spike -> Precipitate;

Precipitate -> Centrifuge;

Centrifuge -> Extract;

Extract -> Dry;

Dry -> Reconstitute;

Reconstitute -> Inject;

Inject -> Separate -> Ionize -> Detect -> Quantify;

}

Signaling Pathways

There are currently no known or described signaling pathways in which this compound acts as a ligand or signaling molecule. The identity of a receptor for this tripeptide is unknown, and it has not been implicated in the modulation of any cellular signaling cascades.

To illustrate how a small peptide could theoretically initiate a signal, the diagram below shows a generalized G-Protein Coupled Receptor (GPCR) pathway, a common mechanism for peptide hormones. It must be emphasized that this is a hypothetical model and there is no evidence linking this compound to such a pathway.

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. pnas.org [pnas.org]

- 7. Energetics and structure of alanine-rich α-helices via adaptive steered molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-terminal alanine-rich (NTAR) sequences drive precise start codon selection resulting in elevated translation of multiple proteins including ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of the Ala-Ala-Ala Tripeptide

This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, purification, and biological relevance of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The this compound tripeptide is a simple, non-polar molecule composed of three L-alanine residues linked by peptide bonds.[1] Its basic properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| Appearance | White solid | [2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | --INVALID-LINK-- |

| CAS Number | 5874-90-8 | [2] |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | --INVALID-LINK-- |

| InChI Key | BYXHQQCXAJARLQ-ZLUOBGJFSA-N | --INVALID-LINK-- |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Computational Method | Reference |

| XLogP3 | -2.4 | XLogP3 3.0 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 | --INVALID-LINK-- |

| Exact Mass | 231.12190603 g/mol | PubChem 2.2 | --INVALID-LINK-- |

| Monoisotopic Mass | 231.12190603 g/mol | PubChem 2.2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 122 Ų | Cactvs 3.4.8.18 | --INVALID-LINK-- |

| Heavy Atom Count | 16 | PubChem | --INVALID-LINK-- |

Structural Characteristics

The this compound tripeptide has been shown to adopt a β-turn structure in aqueous solution when encapsulated within a self-assembled porphyrin cage. This conformation is stabilized by CH−π interactions between the methyl groups of the alanine residues and the porphyrin ligands. Solid-state NMR studies have revealed that this compound can form both parallel and antiparallel β-sheet structures depending on the crystallization conditions.[3]

Experimental Protocols

The following protocol outlines the manual synthesis of this compound with a C-terminal amide using Fmoc/tBu chemistry on Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.65 mmol/g loading)

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling: Repeat step 3.

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling: Repeat step 3.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[4]

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail and then with DCM.

-

-

Peptide Precipitation:

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

-

Centrifuge the suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Instrumentation and Columns:

-

A preparative HPLC system with a UV detector.

-

A C18 reversed-phase column is suitable for this non-polar peptide.

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol:

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Gradient Elution:

-

Inject the dissolved peptide onto the column.

-

Apply a linear gradient of increasing Mobile Phase B. A typical gradient for a tripeptide might be from 5% to 50% B over 30 minutes.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

Table 3: Analytical Methods for this compound Characterization

| Method | Expected Results | Reference |

| Mass Spectrometry (MS) | The expected mass for the protonated molecule [M+H]⁺ is approximately 232.1292 m/z. Fragmentation patterns can confirm the amino acid sequence.[1] | [5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the alanine residues. 2D NMR techniques like COSY and TOCSY can be used to assign protons within each residue, and NOESY can provide information on the peptide's conformation.[3] | [7][8] |

Biological Role and Applications

The this compound tripeptide is primarily considered a metabolite, likely resulting from protein degradation or peptide metabolism.[1] It has been reported in the protozoan parasite Trypanosoma brucei.[1]

While no specific signaling pathway has been attributed to the this compound tripeptide, it serves as a source of the amino acid L-alanine in cellular processes. Alanine itself is a key player in metabolism, participating in the glucose-alanine cycle for transporting amino groups from muscle to the liver and serving as a substrate for gluconeogenesis.

In practical applications, this compound is used as a component in cell culture media to provide a stable and readily available source of alanine for protein synthesis and cell growth.[2] Short alanine-rich peptides are also studied for their roles in protein structure and stability.[9]

Conclusion

The this compound tripeptide is a fundamental building block in biochemistry. Its simple, well-defined structure and properties make it a useful model for studying peptide conformation and for applications in biotechnology, such as in cell culture. The experimental protocols provided herein offer a basis for its synthesis and purification for research purposes. While it does not appear to have a direct role in cell signaling, its importance as a metabolite and a source of alanine underscores its relevance in cellular metabolism.

References

- 1. This compound | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Peptides for Cell Culture | Baishixing [aminoacids-en.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. broadinstitute.org [broadinstitute.org]

- 6. youtube.com [youtube.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Structural analysis of alanine tripeptide with antiparallel and parallel beta-sheet structures in relation to the analysis of mixed beta-sheet structures in Samia cynthia ricini silk protein fiber using solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bluetigerscientific.com [bluetigerscientific.com]

An In-depth Technical Guide to L-alanyl-L-alanyl-L-alanine: Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide L-alanyl-L-alanyl-L-alanine, including its nomenclature, chemical synonyms, and physicochemical properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, along with an illustrative diagram of its involvement in the bacterial peptidoglycan biosynthesis pathway.

Nomenclature and Synonyms

L-alanyl-L-alanyl-L-alanine is a tripeptide composed of three L-alanine amino acid residues linked by peptide bonds. Its systematic nomenclature and a comprehensive list of synonyms are provided below.

| Nomenclature Type | Name |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

| Common Name | L-alanyl-L-alanyl-L-alanine |

| Abbreviation | Ala-Ala-Ala |

| CAS Number | 5874-90-8 |

A variety of synonyms are used in literature and commercial sources to refer to this tripeptide:

-

Trialanine

-

Tri-L-alanine

-

(S)-2-((S)-2-((S)-2-Aminopropanamido)propanamido)propanoic acid

-

H-Ala-Ala-Ala-OH

-

L-Ala-L-Ala-L-Ala

Physicochemical Properties

The key physicochemical properties of L-alanyl-L-alanyl-L-alanine are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | General knowledge |

| Melting Point | Decomposes | General knowledge for peptides |

| Predicted pKa (acidic) | ~3.4 | --INVALID-LINK-- |

| Predicted pKa (basic) | ~8.0-9.0 | General knowledge for peptides |

| Solubility | Soluble in water | General knowledge for small peptides |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of L-alanyl-L-alanyl-L-alanine, tailored for research and development applications.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol outlines the Fmoc/tBu strategy for assembling L-alanyl-L-alanyl-L-alanine.

Workflow for Solid-Phase Peptide Synthesis of L-alanyl-L-alanyl-L-alanine

Caption: Solid-phase synthesis workflow for L-alanyl-L-alanyl-L-alanine.

Materials:

-

Wang resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Loading:

-

Dissolve Fmoc-L-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling:

-

Repeat step 2 to couple the second Fmoc-L-Ala-OH residue.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling:

-

Repeat step 2 to couple the final Fmoc-L-Ala-OH residue.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude L-alanyl-L-alanyl-L-alanine

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of water or the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 214 nm.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for optimization.

-

-

Purification:

-

Inject the prepared sample onto the equilibrated column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

-

Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

A patent for the quantitative detection of L-alanyl-L-alanine describes a specific HPLC method.

Chromatographic Conditions:

-

Column: Amino bonded silica gel column.

-

Column Temperature: 30 °C.

-

Mobile Phase: Acetonitrile:0.05 mol/L monopotassium phosphate buffer (645:350, v/v), with the buffer pH adjusted to 4.0 with phosphoric acid.

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 215 nm.

-

Quantification: External standard method.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized peptide. A study on L-alanine peptides provides insights into their NMR characteristics.

General Procedure:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Assignments of the chemical shifts for the different protons and carbons in the tripeptide can be made based on their chemical environment and through 2D NMR experiments (e.g., COSY, HSQC).

3.3.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the tripeptide.

General Procedure:

-

Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for L-alanyl-L-alanyl-L-alanine is at m/z 232.13.

Biological Role: Involvement in Bacterial Peptidoglycan Synthesis

L-alanine and its derivatives play a crucial role in the biosynthesis of the bacterial cell wall, specifically in the formation of the peptidoglycan layer. The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the incorporation of L-alanine.

Cytoplasmic Steps of Peptidoglycan Precursor Synthesis

Theoretical Properties of the Ala-Ala-Ala Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Ala-Ala-Ala, also known as trialanine, is a simple yet fundamental model system in biophysical chemistry and structural biology. Its small size and the conformational simplicity of the alanine residue make it an ideal candidate for theoretical and experimental studies aimed at understanding the intrinsic conformational preferences of peptide backbones and the nature of peptide-solvent interactions. This technical guide provides a comprehensive overview of the theoretical properties of the this compound peptide, including its physicochemical characteristics, conformational landscape, and the computational and experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of the this compound peptide are crucial for its handling, characterization, and application in various research contexts. These properties have been computationally predicted and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@HN | --INVALID-LINK-- |

| Isomeric SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@@HN | --INVALID-LINK-- |

| InChI | InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m0/s1 | --INVALID-LINK-- |

| InChIKey | BYXHQQCXAJARLQ-ZLUOBGJFSA-N | --INVALID-LINK-- |

| XLogP3-AA | -2.4 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 5 | --INVALID-LINK-- |

| Exact Mass | 231.121906 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 231.121906 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 117 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 16 | --INVALID-LINK-- |

| Formal Charge | 0 | --INVALID-LINK-- |

| Complexity | 335 | --INVALID-LINK-- |

| Isotope Atom Count | 0 | --INVALID-LINK-- |

| Defined Atom Stereocenter Count | 3 | --INVALID-LINK-- |

| Undefined Atom Stereocenter Count | 0 | --INVALID-LINK-- |

| Defined Bond Stereocenter Count | 0 | --INVALID-LINK-- |

| Undefined Bond Stereocenter Count | 0 | --INVALID-LINK-- |

| Covalently-Bonded Unit Count | 1 | --INVALID-LINK-- |

Conformational Landscape

Molecular dynamics simulations and NMR spectroscopy have shown that the PPII conformation is the most populated state for trialanine in water. This preference is attributed to favorable interactions with the surrounding water molecules, which can form a well-ordered hydration shell around the extended peptide backbone. While the PPII conformation is dominant, other conformations, such as β-strand and turn-like structures, are also transiently populated, contributing to the overall conformational ensemble of the peptide.

Experimental Protocols

The characterization of the this compound peptide relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman). Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, a combination of 1D and 2D NMR experiments is typically employed.

Sample Preparation:

-

Dissolve the lyophilized this compound peptide in a suitable solvent, typically 90% H₂O / 10% D₂O or 100% D₂O for specific experiments, to a final concentration of 1-5 mM.

-

Adjust the pH of the sample to the desired value (e.g., physiological pH ~7.4) using dilute HCl or NaOH.

-

Transfer the sample to a high-quality NMR tube.

1D ¹H NMR Spectroscopy:

-

Purpose: To obtain a general overview of the proton resonances and to check for sample purity.

-

Typical Acquisition Parameters:

-